4-Hydroxybutan-1-aminium
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Overview
Description
4-Hydroxybutan-1-Aminium is an organic compound that belongs to the class of alkanolamines. These compounds carry both hydroxy and amino functional groups on an alkane backbone. The molecular formula of this compound is C₄H₁₂NO, and it is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybutan-1-Aminium can be synthesized through several methods. One common method involves the condensation of 4-aminobutan-2-one with ethanol, followed by catalytic hydrogenation under alkaline conditions. The product is then purified through distillation or crystallization .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The compound is then purified using advanced techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutan-1-Aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used.
Major Products Formed
Oxidation: Formation of butanone or butanal.
Reduction: Formation of butylamine.
Substitution: Formation of halogenated butyl derivatives.
Scientific Research Applications
4-Hydroxybutan-1-Aminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxybutan-1-Aminium involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
4-Hydroxybutan-1-Aminium can be compared with other alkanolamines, such as ethanolamine and propanolamine. While all these compounds share similar functional groups, this compound is unique due to its specific structure and reactivity. It has a longer carbon chain compared to ethanolamine, which can influence its solubility and reactivity. Additionally, its hydroxy and amino groups are positioned differently compared to propanolamine, leading to distinct chemical properties .
List of Similar Compounds
- Ethanolamine
- Propanolamine
- Butanolamine
- Isopropanolamine
Properties
IUPAC Name |
4-hydroxybutylazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFRQYKZFKYQLO-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)C[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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